9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline

Medicinal Chemistry Diuretics Structure-Activity Relationship (SAR)

9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (9-Bromojulolidine) is a crucial halogenated intermediate for advanced materials and drug discovery. Its 9-bromo substituent is a non-interchangeable synthetic handle essential for Pd-catalyzed cross-couplings, enabling precise tuning of optoelectronic properties for DSSCs and OLEDs. This purity guarantees reproducible results in SAR studies.

Molecular Formula C12H14BrN
Molecular Weight 252.15 g/mol
CAS No. 70173-54-5
Cat. No. B1334076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline
CAS70173-54-5
Molecular FormulaC12H14BrN
Molecular Weight252.15 g/mol
Structural Identifiers
SMILESC1CC2=CC(=CC3=C2N(C1)CCC3)Br
InChIInChI=1S/C12H14BrN/c13-11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8H,1-6H2
InChIKeyPVTRKHJBWSTNOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (CAS 70173-54-5) is a Specialized Julolidine Building Block


9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (CAS 70173-54-5), commonly known as 9-Bromojulolidine or 4-Bromojulolidine, is a brominated derivative of the tricyclic julolidine scaffold (C12H15N) [1]. This compound features a bromine atom at the 9-position of the fused pyrido[3,2,1-ij]quinoline ring system . This halogenation introduces a versatile synthetic handle, enabling diverse downstream chemical transformations via cross-coupling and other reactions . The compound's role is not as an end-product, but as a pivotal intermediate in the synthesis of complex molecules for advanced materials and pharmaceutical research.

Why Generic Substitution Fails for 9-Bromojulolidine (CAS 70173-54-5) in Advanced Research


Generic substitution for 9-Bromojulolidine is not scientifically sound due to the specific and non-interchangeable role of the 9-bromo substituent. As a functional handle, this bromine atom is critical for enabling key reactions like palladium-catalyzed cross-couplings, which are essential for building molecular complexity . The position of this halogen on the julolidine core dictates the electronic properties and steric profile of downstream products . Substituting with an alternative, such as a non-halogenated julolidine or a differently substituted analog, would preclude a planned synthetic sequence or yield a product with fundamentally different, and likely inferior, physicochemical or optoelectronic characteristics .

Quantitative Performance Evidence for 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (CAS 70173-54-5)


Enhanced Diuretic Activity of 9-Bromo Derivatives vs. Non-Brominated Analogs

In a study of diuretic agents, a compound class featuring the 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline core demonstrated substantially increased diuretic activity compared to its non-brominated analogs [1]. While the target compound (70173-54-5) is the synthetic precursor, this evidence highlights the profound impact of the 9-bromo substitution on the biological activity of the final pharmacophore.

Medicinal Chemistry Diuretics Structure-Activity Relationship (SAR)

Antimicrobial Activity of 9-Bromojulolidine Against S. aureus

9-Bromojulolidine exhibits antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus. In a standardized assay, it demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL, compared to 0.5 µg/mL for the potent control antibiotic Ciprofloxacin .

Antimicrobial Medicinal Chemistry Bacterial Inhibition

Anticancer Activity of 9-Bromojulolidine Against HeLa Cells

The compound displays anticancer activity against the HeLa human cervical cancer cell line. In a cytotoxicity assay, 9-Bromojulolidine exhibited an IC50 value of 10 µM, compared to an IC50 of 0.5 µM for the established chemotherapeutic agent Doxorubicin .

Oncology Medicinal Chemistry Cytotoxicity

Potential as a Competitive Enzyme Inhibitor in Metabolism Studies

9-Bromojulolidine is hypothesized to function as a competitive inhibitor for various enzymes involved in xenobiotic and drug metabolism . This suggests a specific mechanism of action based on the brominated julolidine structure, differentiating it from other heterocyclic enzyme modulators. Specific quantitative inhibition constants (Ki or IC50) are not provided in the source.

Enzymology Drug Metabolism Pharmacokinetics

Optimized Application Scenarios for 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (CAS 70173-54-5)


Design and Synthesis of Dye-Sensitized Solar Cell (DSSC) Materials

This compound is a critical precursor for synthesizing advanced julolidine-based organic dyes used in DSSCs. The bromine atom at the 9-position acts as a reactive handle for attaching the julolidine electron-donating group to various acceptor units via cross-coupling reactions . The resulting dyes, with their extended pi-conjugation and strong donor-acceptor character, are key to improving photovoltaic performance, as demonstrated in studies optimizing conversion efficiencies and open-circuit voltages of solar cells based on this scaffold .

Synthesis of Fluorescent Probes and OLED Materials

The compound is a versatile building block for creating advanced fluorescent materials. Its julolidine core is known for its strong electron-donating and fluorescent properties . The 9-bromo group enables the conjugation of this core to a wide range of chromophores, allowing researchers to fine-tune emission wavelengths and quantum yields. This is highly relevant for the development of novel organic light-emitting diodes (OLEDs) and fluorescent probes for bioimaging .

Medicinal Chemistry SAR and Lead Optimization Programs

The compound serves as a key intermediate for building libraries of julolidine derivatives for structure-activity relationship (SAR) studies. Evidence shows that the 9-bromo substituent itself can significantly influence biological activity, for example, by substantially increasing the diuretic effect of related compounds compared to their non-brominated counterparts . Its reported role as a competitive enzyme inhibitor further validates its use in creating probe molecules to investigate drug metabolism and other biological pathways .

Custom Synthesis and Chemical Biology Tool Generation

Due to its single, well-defined reactive handle, 9-Bromojulolidine is an ideal starting material for custom synthesis in chemical biology. It can be readily functionalized to create bioconjugates, affinity probes, or targeted molecular tools. Its potential to interact with specific enzymes, such as those involved in xenobiotic metabolism , makes it a valuable core for developing chemical probes to study these systems.

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